molecular formula C22H22N2O4S B3468326 (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3468326
M. Wt: 410.5 g/mol
InChI Key: OJBAHCVNWFYEJN-UHFFFAOYSA-N
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Description

The compound “(4-Methoxyphenyl)[4-(2-naphthylsulfonyl)piperazino]methanone” is a structurally complex molecule featuring a methanone core linked to a 4-methoxyphenyl group and a piperazine ring substituted with a 2-naphthylsulfonyl moiety. This architecture combines electron-donating (methoxy) and bulky lipophilic (naphthylsulfonyl) groups, which may influence its physicochemical and pharmacological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name

(4-methoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-20-9-6-18(7-10-20)22(25)23-12-14-24(15-13-23)29(26,27)21-11-8-17-4-2-3-5-19(17)16-21/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBAHCVNWFYEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-naphthylsulfonyl chloride under basic conditions to form the naphthylsulfonyl piperazine intermediate.

    Methoxyphenyl Addition: The intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Methanone Substituent Piperazino Substituent Molecular Weight (g/mol) Predicted pKa Boiling Point (°C)
Target Compound 4-Methoxyphenyl 2-Naphthylsulfonyl ~469.5* Not reported Not reported
(3-Fluorophenyl)[4-(4-methoxyphenylsulfonyl)piperazino]methanone 3-Fluorophenyl 4-Methoxyphenylsulfonyl ~445.4* Not reported Not reported
(4-Methoxyphenyl)(morpholino)methanone 4-Methoxyphenyl Morpholino ~265.3* Not reported Not reported
[1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinyl][4-(4-methoxyphenyl)piperazino]methanone 4-Methoxyphenyl 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 482.93 3.95 626.9 (Predicted)

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects: The 2-naphthylsulfonyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller groups like 4-methoxyphenylsulfonyl or non-sulfonyl substituents (e.g., morpholino) . This may reduce aqueous solubility but enhance binding to hydrophobic targets.

Physical Properties: The target’s molecular weight (~469.5 g/mol) is higher than analogs with phenyl or morpholino groups, aligning with the naphthyl group’s contribution. The pyridinyl analog () has a predicted boiling point of 626.9°C, suggesting high thermal stability, likely due to its rigid heterocyclic structure .

Sulfonyl-containing analogs (target and ) are expected to exhibit higher polarity than non-sulfonyl derivatives (e.g., morpholino in ), though the naphthyl group may counterbalance this effect .

Research Findings and Implications

Computational Predictions

  • The pyridinyl analog () has a predicted pKa of 3.95, suggesting moderate acidity, likely due to the electron-withdrawing trifluoromethyl group . The target compound’s pKa may be higher due to the electron-donating methoxy group.

Biological Activity

The compound (4-Methoxyphenyl)[4-(2-Naphthylsulfonyl)piperazino]methanone is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H27N3O4S
  • Molecular Weight : 427.54 g/mol
  • CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the sulfonyl group may enhance solubility and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing phenolic groups have been shown to scavenge free radicals effectively, reducing oxidative stress in cells.

Enzyme Inhibition

Several studies have focused on the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to therapeutic applications in conditions like hyperpigmentation and melanoma. Compounds structurally related to this compound have demonstrated IC50 values indicating potent inhibition of tyrosinase activity, suggesting similar potential for this compound.

1. Tyrosinase Inhibition Assays

A study conducted on a series of piperazine derivatives showed that compounds with a 4-methoxyphenyl structure inhibited tyrosinase with varying potencies. For example, one derivative exhibited an IC50 value of 3.8 μM against tyrosinase from Agaricus bisporus, indicating strong inhibitory effects .

CompoundIC50 (μM)Remarks
Compound A3.8Strong inhibitor
Compound B28.9Moderate inhibitor
Compound C>50Weak or no inhibition

2. Cytotoxicity Studies

MTT assays have been employed to assess the cytotoxic effects of various derivatives on human cell lines. Notably, compounds with the 4-methoxyphenyl group showed no cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for further development .

Concentration (μM)Cell Viability (%)
10>90
25~85
50<50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(4-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

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